8-ethoxy-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one
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Overview
Description
8-ethoxy-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core structure substituted with an ethoxy group and a 1,3,4-thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one typically involves multi-step organic reactionsThe 1,3,4-thiadiazole ring is then synthesized separately and coupled with the chromen-2-one core under specific conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
8-ethoxy-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
8-ethoxy-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 8-ethoxy-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 8-ethoxy-3-[5-(4-methoxy-phenylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one
- 8-ethoxy-3-[5-(3,5-dinitrophenyl)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one
Uniqueness
8-ethoxy-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group and the phenylamino-substituted thiadiazole ring distinguishes it from other similar compounds, potentially leading to different applications and effects .
Properties
IUPAC Name |
3-(5-anilino-1,3,4-thiadiazol-2-yl)-8-ethoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-2-24-15-10-6-7-12-11-14(18(23)25-16(12)15)17-21-22-19(26-17)20-13-8-4-3-5-9-13/h3-11H,2H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIISXGZLIXZND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NN=C(S3)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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